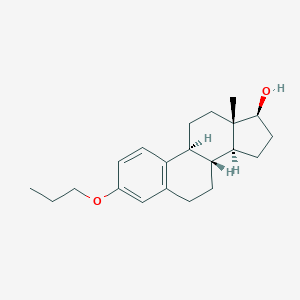

Estradiol 3-propyl ether

Overview

Description

Estradiol 3-propyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a propyl ether group at the third position of the estradiol molecule. This modification enhances its stability and alters its pharmacokinetic properties, making it a valuable compound in various scientific and medical applications .

Mechanism of Action

Target of Action

Estradiol 3-propyl ether is a synthetic derivative of the naturally occurring hormone estradiol . As such, its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues throughout the body, including the reproductive system, cardiovascular system, skeletal system, and central nervous system . They play crucial roles in numerous biological processes, such as reproduction, cardiovascular health, bone density maintenance, and cognition .

Mode of Action

This compound, like estradiol, binds to ERs, triggering a conformational change that allows the receptor to enter the cell nucleus . Once inside the nucleus, the activated ER can bind to specific DNA sequences known as estrogen response elements (EREs). This binding regulates the transcription of target genes, leading to changes in protein synthesis and cell function .

Biochemical Pathways

The binding of this compound to ERs influences several biochemical pathways. For instance, it can stimulate the synthesis of proteins involved in cell growth and proliferation . It also affects the WNT signaling pathway, which plays a role in various biological phenomena, including cell growth, differentiation, and migration .

Pharmacokinetics

It’s known that the pharmacokinetics of estradiol and its derivatives can vary significantly depending on the route of administration . For instance, oral administration often results in a significant first-pass hepatic effect, which can lead to the conversion of the compound into less active forms . Transdermal patches, on the other hand, bypass the first-pass effect, providing more consistent serum levels .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific tissues and cells involved. In general, activation of ERs by this compound can lead to a variety of effects, such as increased cell growth and proliferation, changes in cell differentiation, and alterations in cell survival . These effects can have significant implications for various physiological processes, including reproduction, bone health, cardiovascular function, and cognition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the overall hormonal balance in the body, and the specific tissue environment can all affect the compound’s action . Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Estradiol 3-propyl ether are not well-studied. It is known that estradiol, a closely related compound, interacts with various enzymes, proteins, and other biomolecules. For instance, estradiol strongly promotes cellular proliferation and has a therapeutic effect on estrogen receptor-positive (ER+) breast cancer

Cellular Effects

The cellular effects of this compound are currently unknown. Estradiol, a related compound, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Estradiol, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Estradiol, a related compound, has been shown to have effects that change over time in laboratory settings

Dosage Effects in Animal Models

Related compounds like estradiol have been studied in animal models, showing that the effects can vary with different dosages

Metabolic Pathways

Estradiol, a related compound, is known to be involved in various metabolic pathways

Transport and Distribution

Estradiol, a related compound, is known to be transported and distributed within cells and tissues

Subcellular Localization

Estradiol, a related compound, is known to have specific subcellular localizations and effects on its activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol 3-propyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of estradiol with propyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is subjected to purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Estradiol 3-propyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.

Substitution: The propyl ether group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides

Major Products Formed:

Oxidation: Formation of estrone derivatives.

Reduction: Regeneration of estradiol.

Substitution: Formation of various ether derivatives depending on the substituent used

Scientific Research Applications

Estradiol 3-propyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Estradiol

- Ethinyl Estradiol

- Promestriene

- Estrone

- Estriol

Biological Activity

5-Chloroisatin is a derivative of isatin that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

5-Chloroisatin (C_8H_5ClN_2O) features a chloro substituent at the 5-position of the isatin ring, which enhances its reactivity and biological activity. The presence of the chlorine atom is believed to influence the compound's interaction with biological targets, making it a subject of interest for various therapeutic applications.

1. Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of 5-chloroisatin and its derivatives against various cancer cell lines:

- Cytotoxic Activity Against Cancer Cells : A study synthesized several 5-chloroisatin-based Schiff base ligands and their metal complexes, which were tested on MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. The metal complexes exhibited superior cytotoxicity compared to the free ligands, with IC50 values less than 2.80 μM, indicating significant potential as chemotherapeutic agents .

- Thiosemicarbazones : A series of N4-aryl substituted 5-chloroisatin-3-thiosemicarbazones were evaluated for cytotoxicity, showing varying degrees of activity. Some compounds demonstrated pronounced urease inhibition with IC50 values ranging from 38.91 μM to 76.65 μM, suggesting their potential as lead compounds in cancer therapy .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Metal Complexes of 5-Chloroisatin | MCF7 | <2.80 |

| N4-aryl Thiosemicarbazones | Various | 38.91 - 76.65 |

2. Antibacterial Activity

Research has also highlighted the antibacterial properties of 5-chloroisatin derivatives:

- A study synthesized novel derivatives that were tested for antibacterial activity against various strains, showing promising results. The compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

3. Other Biological Activities

Beyond cytotoxicity and antibacterial properties, 5-chloroisatin has been explored for other pharmacological effects:

- Antifungal and Antiviral Properties : There is evidence suggesting that 5-chloroisatin exhibits antifungal and antiviral activities, although specific mechanisms are still under investigation .

- Corrosion Inhibition : Interestingly, studies have shown that certain derivatives of 5-chloroisatin can act as effective corrosion inhibitors for mild steel in acidic environments, which may have implications for industrial applications .

Structure-Activity Relationship (SAR)

The biological activity of 5-chloroisatin derivatives can often be linked to their structural characteristics:

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h5,7,13,17-20,22H,3-4,6,8-12H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWLCMYNQNHQSR-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944638 | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-63-5 | |

| Record name | Estradiol 3-propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022034635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.